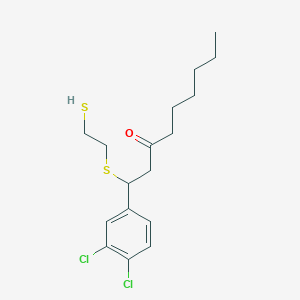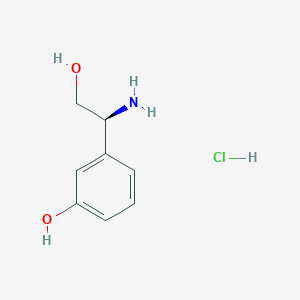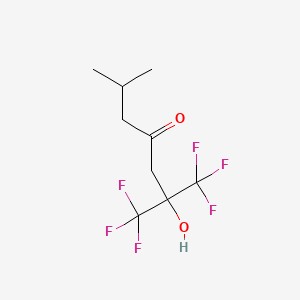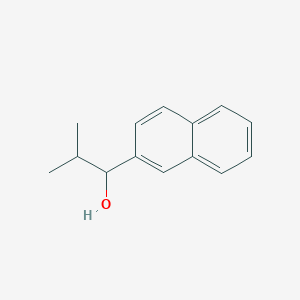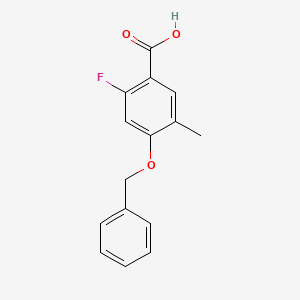
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide . This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated product.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of non-fluorinated benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.
Medicine: Potential applications in drug development and pharmaceutical research. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Benzyloxybenzoic acid: Similar structure but lacks the fluorine and methyl groups.
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the benzyloxy group.
4-(Benzyloxy)-2-fluorobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is unique due to the presence of all three functional groups (benzyloxy, fluorine, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H13FO3 |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-fluoro-5-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO3/c1-10-7-12(15(17)18)13(16)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
YNGIMGGHPUMJCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


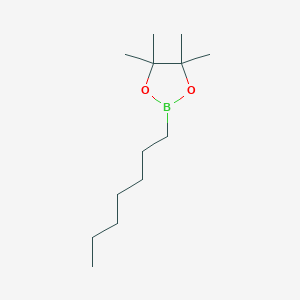

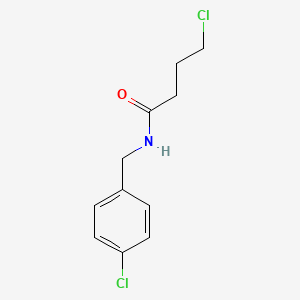
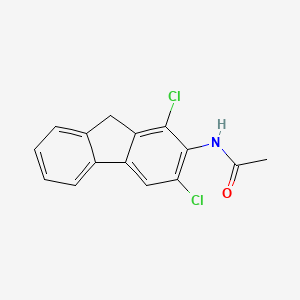
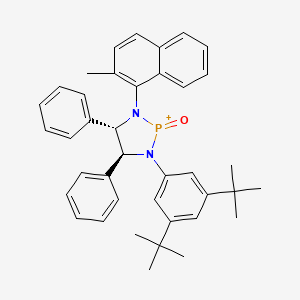
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
